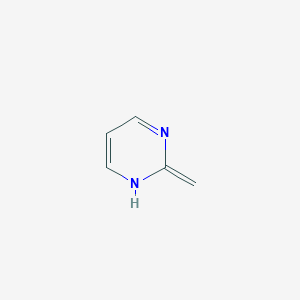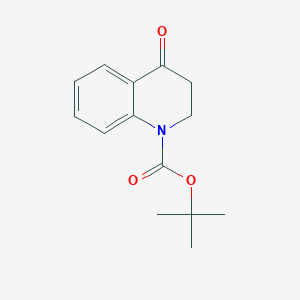
4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine
Descripción general
Descripción
The compound "4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine" belongs to the class of 1,2,4-triazines, which are of interest due to their wide range of applications in medicinal chemistry and material science. These compounds are known for their diverse chemical properties and biological activities.
Synthesis Analysis
The synthesis of triazine derivatives typically involves the reaction of various hydrazine compounds with different aldehydes, ketones, or other carbonyl-containing compounds. For instance, derivatives similar to our compound of interest have been synthesized by reactions involving substituted 1,2,4-triazines with hydrazine, under specific conditions to yield a variety of substituted products (Mironovich & Shcherbinin, 2014).
Molecular Structure Analysis
The molecular structure of triazine derivatives, including 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine, is characterized by nuclear magnetic resonance (NMR), mass spectrometry, and infrared (IR) spectroscopy. These techniques provide insights into the chemical environment of the triazine ring and its substituents.
Chemical Reactions and Properties
Triazine compounds undergo various chemical reactions, including acylation, alkylation, and nucleophilic substitution, depending on the substituents attached to the triazine core. The reactivity of the amino and hydrazino groups in these compounds plays a significant role in their chemical behavior and subsequent applications (Mironovich & Shcherbinin, 2014).
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Significance
Triazine derivatives, including compounds structurally related to 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine, have been extensively studied for their broad spectrum of biological activities. These activities range from antibacterial, antifungal, anti-cancer, antiviral, and antimalarial to anti-inflammatory effects. Triazine compounds are considered valuable in the development of future drugs due to their potent pharmacological activities, demonstrating the significance of the triazine nucleus in medicinal chemistry (Verma, Sinha, & Bansal, 2019).
Synthesis and Chemical Reactivity
The reactivity and synthesis of arylmethylidenefuranones with C- and N-nucleophiles highlight the versatility of triazine derivatives in forming a wide range of compounds. This adaptability makes triazines, including the 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine, critical in the synthesis of various cyclic, acyclic, and heterocyclic compounds, which are valuable in different industrial applications ranging from pharmaceuticals to agriculture (Kamneva, Anis’kova, & Egorova, 2018).
Environmental Applications
Triazine derivatives are also explored for environmental applications, particularly in the capture and conversion of CO2. The covalent triazine frameworks (CTFs) are identified as excellent candidates for CO2 capturing due to their high surface area, structural tunability, and stability. This aligns with the growing need for sustainable and effective materials for gas separation and highlights the potential environmental benefits of utilizing triazine-based compounds (Mukhtar et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-tert-butyl-6-hydrazinyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-7(2,3)4-10-5(8)12-6(11-4)13-9/h9H2,1-3H3,(H3,8,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXZEKSVHRDVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=N1)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381944 | |
| Record name | 4-tert-Butyl-6-hydrazinyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine | |
CAS RN |
175204-78-1 | |
| Record name | 4-(1,1-Dimethylethyl)-6-hydrazinyl-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-6-hydrazinyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)

![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)


![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)


![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)